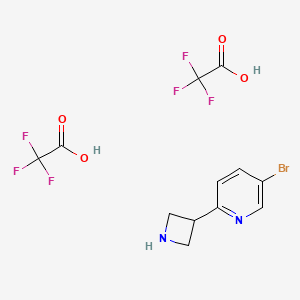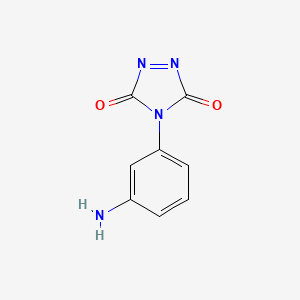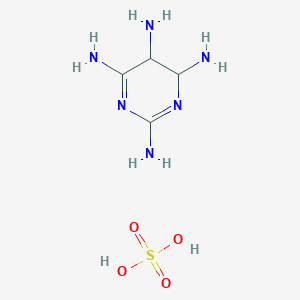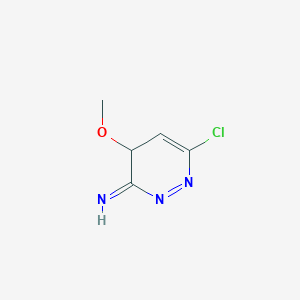
2-(Azetidin-3-yl)-5-bromopyridine, bis(trifluoroacetic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-yl)-5-bromopyridine, bis(trifluoroacetic acid) is a heterocyclic compound that contains both azetidine and pyridine rings. The presence of these rings makes it a valuable compound in various fields of scientific research, including chemistry, biology, and medicine. The compound is often used as an intermediate in the synthesis of more complex molecules due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of aza-Michael addition reactions, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like THF (tetrahydrofuran).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as Suzuki–Miyaura cross-coupling reactions are employed to introduce the bromopyridine moiety efficiently . The use of automated purification systems and high-resolution mass spectrometry ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-5-bromopyridine, bis(trifluoroacetic acid) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups using reagents like boronic acids in Suzuki–Miyaura cross-coupling reactions.
Oxidation and Reduction Reactions: The azetidine ring can undergo oxidation to form more complex heterocyclic structures.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: Uses palladium catalysts and boronic acids.
Aza-Michael Addition: Utilizes NH-heterocycles and methyl 2-(azetidin-3-ylidene)acetates with DBU as a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted azetidine and pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds.
Scientific Research Applications
2-(Azetidin-3-yl)-5-bromopyridine, bis(trifluoroacetic acid) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-5-bromopyridine, bis(trifluoroacetic acid) involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The bromopyridine moiety enhances the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(Azetidin-3-yl)-6-fluoropyridine, bis(trifluoroacetic acid)
- 2-(Azetidin-3-yl)quinoxaline, bis(trifluoroacetic acid)
Uniqueness
2-(Azetidin-3-yl)-5-bromopyridine, bis(trifluoroacetic acid) is unique due to the presence of both azetidine and bromopyridine rings, which confer distinct chemical reactivity and biological activity. The bromine atom allows for versatile substitution reactions, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C12H11BrF6N2O4 |
|---|---|
Molecular Weight |
441.12 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-5-bromopyridine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H9BrN2.2C2HF3O2/c9-7-1-2-8(11-5-7)6-3-10-4-6;2*3-2(4,5)1(6)7/h1-2,5-6,10H,3-4H2;2*(H,6,7) |
InChI Key |
FSCXRIYFKMOGIB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NC=C(C=C2)Br.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(2R)-oxiran-2-yl]-8-phenylmethoxy-4aH-quinolin-2-one](/img/structure/B12356292.png)
![4-oxo-3aH-furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12356294.png)

![4(1H)-Pyrimidinone,2,3-dihydro-5-[(2-hydroxy-1-naphthalenyl)methyl]-6-phenyl-2-thioxo-](/img/structure/B12356302.png)
![5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-diazinane-2,4-dione;hydrochloride](/img/structure/B12356312.png)
![3-amino-N-[(2E)-1-methylazepan-2-ylidene]benzene-1-sulfonamide](/img/structure/B12356320.png)



![Methyl 4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzoate](/img/structure/B12356340.png)
![1-[1-[(6-Amino-2,3,4,5-tetrahydropyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea](/img/structure/B12356347.png)

